N4-苄氧羰基胞嘧啶

描述

N4-Benzoylcytosine is an amide whose anti-microbial activity against pathogenic microorganisms has been studied . It is also known as N-(1,2-Dihydro-2-oxo-4-pyrimidinyl)benzamide and N-(2-Oxo-1,2-dihydro-4-pyrimidinyl)benzamide . The molecular formula is C12H11N3O3 and the molecular weight is 245.23 g/mol.

Synthesis Analysis

The synthesis of N4-Benzoylcytosine involves the use of commercially available and inexpensive nucleotide phosphoramidites. These are routinely used for the assembly of oligonucleotides (ODN). Derivatives such as T, isobutyryl-dG (iBu dG), benzoyl-dA (Bz dA), acetyl-dC (Ac dC), and benzoyl-dC (Bz dC) are sufficient to produce orthogonally protected ODNs . A clean and efficient post-synthetic amination of an ODN assembled with such phosphoramidites can be selectively achieved at the N4 position of a singly introduced Bz dC .Molecular Structure Analysis

The N4-methylation of cytidine in RNA plays important roles in both bacterial and eukaryotic cells . Thermostability and X-ray crystallography studies, together with molecular dynamic simulation studies, have demonstrated that m4C retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity .Chemical Reactions Analysis

The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules . This work focuses on the development of practical reaction conditions toward a regioselective synthesis of N-4-alkyl cytosine derivatives .科学研究应用

寡核苷酸合成中的互变异构变化

5-甲基胞嘧啶衍生物的N4-苯甲酰化,通常用于寡核苷酸合成,会导致从4-氨基异构体到4-亚氨基异构体的互变异构转变。这种变化可以通过13C NMR识别并通过X射线数据证实,它影响化合物的溶解稳定性 (Busson等人,1999年).

荧光胞嘧啶类似物的开发

5,6-BenzopC是一种使用N4-芳基,N4-(Boc)胞嘧啶作为关键中间体合成的荧光胞嘧啶类似物,它表现出有趣的荧光性质,并且在肽核酸(PNA)寡聚化研究中耐受与DNA和RNA的杂交 (Suchý & Hudson,2014年).

对PNA三联体形成的影响

将N-((N4-(苯甲酰)胞嘧啶-1-基)乙酰)-N-(2-Boc-氨基乙基)甘氨酸(CBz)掺入PNA寡聚体中会改变它们的结合模式并降低PNA-DNA复合物的热稳定性,从而影响中性pH下的三联体形成 (Christensen等人,1998年).

在诱变研究中的作用

N4-氨基胞苷是一种针对大肠杆菌和鼠伤寒沙门氏菌的诱变剂,它会导致DNA复制中的AT到GC的转变,从而深入了解诱变过程 (Negishi等人,1985年).

DNA修饰的识别

基于神经网络架构的iRG-4mC工具可以有效识别基因组中的N4-甲基胞嘧啶位点,帮助理解遗传修饰过程和结构性DNA改变 (Lim等人,2021年).

前药合成和抗病毒活性

1-[2',3'-二脱氧-3'-C-(羟甲基)-β-D-赤藓糖呋喃核苷]胞嘧啶的各种前药的合成显示了开发抗病毒剂的潜力,某些类似物对多种病毒表现出显着的活性 (Mauldin等人,1998年).

作用机制

安全和危害

未来方向

The N4-methylation of cytosine in RNA plays important roles in both bacterial and eukaryotic cells . To gain insight into the biological functions of 4mC, it is critical to identify their modification sites in the genomics . Future research will likely focus on further understanding the biological roles of this modification and developing methods for its accurate identification .

属性

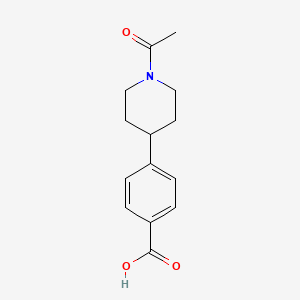

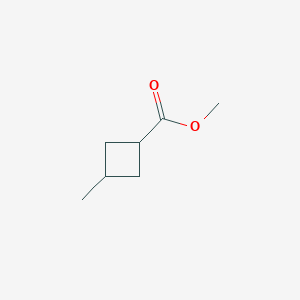

IUPAC Name |

benzyl N-(2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-11-13-7-6-10(14-11)15-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOABLAGDAOTKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)

![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)